PM-43I

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

PM-43I is a small molecule compound identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6), a transcription factor involved in the signaling pathways that mediate allergic responses, particularly asthma. This compound has shown significant efficacy in preclinical models, specifically in inhibiting STAT6-dependent allergic airway diseases in mice. PM-43I is notable for its phosphatase-stable motif, which enhances its binding to the Src homology 2 domains of STAT proteins, distinguishing it from other similar compounds .

PM-43I primarily functions through its interaction with the STAT6 signaling pathway. It inhibits the phosphorylation of STAT6, thereby blocking its activation and subsequent transcriptional activity related to allergic inflammation. The compound exhibits a minimum effective dose (ED50) of 0.25 µg/kg in reversing preexisting allergic airway disease in murine models . The chemical structure incorporates a phosphatase-stable moiety that enhances its binding efficiency to the SH2 domain of STAT6, which is crucial for its inhibitory action .

In vivo studies have demonstrated that PM-43I effectively prevents and reverses allergic airway disease induced by interleukin-4 and interleukin-13, which are key cytokines involved in asthma pathology. The compound has been shown to significantly reduce airway hyperreactivity and inflammation in mice, indicating its potential as a therapeutic agent for asthma management . Importantly, PM-43I was found to be efficiently cleared by the kidneys without causing long-term toxicity, making it a promising candidate for further clinical development .

The synthesis of PM-43I involves several steps focused on developing peptidomimetic compounds that can inhibit STAT6. Initial structure-activity relationship studies led to the identification of PM-43I as a lead compound. The synthesis employs standard organic chemistry techniques to construct its complex molecular framework, which includes modifications to enhance stability and binding affinity to the target protein . Specific details on the synthetic route are not extensively documented in available literature but typically involve iterative testing and optimization of structural analogs.

PM-43I is primarily being investigated for its application in treating asthma and other allergic diseases. Its ability to selectively inhibit STAT6 makes it a valuable tool for research into allergic responses and potential therapeutic interventions. Researchers are exploring its use not only as a treatment option but also as a research reagent for studying the underlying mechanisms of asthma and related conditions .

Studies have highlighted PM-43I's interaction with various components of the immune response. It has been shown to specifically inhibit STAT6 phosphorylation in human airway cells, demonstrating its effectiveness at relevant biological concentrations (0.05–5 µM). Additionally, it exhibits some cross-reactivity with STAT5, although with lower affinity compared to STAT6 . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Several compounds share structural or functional similarities with PM-43I, particularly those targeting the STAT family of transcription factors or involved in allergic response modulation:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| PM-86I | Inhibits STAT6 but less potent than PM-43I | Different central scaffold structure |

| PM-301 | Peptidomimetic targeting of IL-4Rα | High-affinity peptide mimetic |

| Ruxolitinib | JAK1/JAK2 inhibitor affecting multiple pathways | Approved for myelofibrosis; broader action |

| Tofacitinib | JAK inhibitor impacting IL-6 signaling | Used for rheumatoid arthritis |

PM-43I stands out due to its specific targeting of the SH2 domains of STAT6 with a unique phosphatase-stable motif that enhances its binding efficiency compared to these other compounds . Its distinct mechanism allows it to effectively modulate allergic responses without broad immunosuppressive effects associated with corticosteroids or systemic JAK inhibitors.

Systematic Nomenclature and Molecular Formula

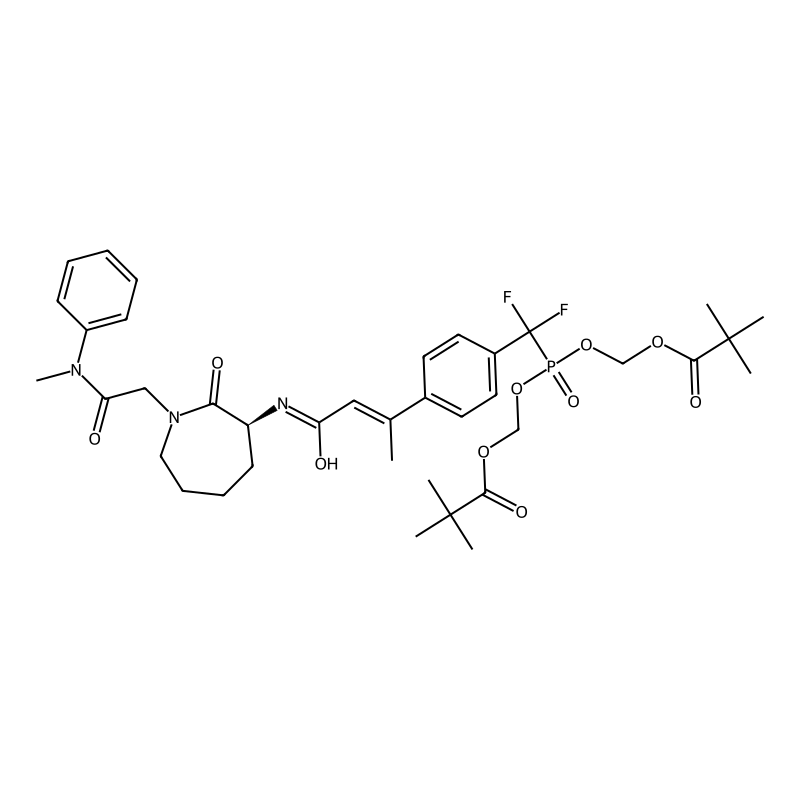

PM-43I is chemically defined as (S,E)-(((Difluoro(4-(4-((1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2-oxoazepan-3-yl)amino)-4-oxobut-2-en-2-yl)phenyl)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate). Its molecular formula is C₃₈H₅₀F₂N₃O₁₀P, and molecular weight is 777.79 g/mol. The compound is registered under the CAS number 1637532-77-4.

| Property | Value |

|---|---|

| Systematic Name | (S,E)-((Difluoro(4-(4-((1-(2-(N-methylanilino)-2-oxoethyl)-2-oxoazepan-3-yl)amino)-4-oxobut-2-en-2-yl)phenyl)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) |

| Molecular Formula | C₃₈H₅₀F₂N₃O₁₀P |

| CAS Number | 1637532-77-4 |

| Molecular Weight | 777.79 g/mol |

Three-Dimensional Conformational Analysis

PM-43I adopts a distinct three-dimensional structure featuring:

- Phosphorylated group: Critical for binding to the SH2 domain of STAT6.

- Difluoromethyl substituents: Enhance metabolic stability and lipophilicity.

- Peptidomimetic backbone: Includes a but-2-en-2-yl chain and an azepan-3-yl ring, mimicking the tyrosine-phosphorylated peptide motif.

The stereochemistry is specified as (S)-PM-43I, with the azepan ring adopting a constrained conformation to optimize interactions with STAT6.

Functional Group Composition and Electronic Properties

PM-43I contains:

- Phosphate ester groups: Enable prodrug activation via enzymatic cleavage.

- Fluorine atoms: Contribute to electron-withdrawing effects, stabilizing the molecule’s conformation.

- Aromatic rings: Provide π-π stacking interactions with STAT6’s hydrophobic pockets.

| Functional Group | Role | Electronic Influence |

|---|---|---|

| Phosphate ester | Prodrug activation | Polar, enhances solubility |

| Difluoromethyl | Metabolic stability, binding affinity | Electron-withdrawing, lipophilic |

| Azepan ring | Mimics peptide backbone | Conformational rigidity |

Comparative Structural Analysis with STAT Family Inhibitors

PM-43I differs structurally from other STAT inhibitors:

| Inhibitor | Target | Key Structural Feature | Binding Mode |

|---|---|---|---|

| PM-43I | STAT6 | Phosphorylated peptidomimetic | SH2 domain competition |

| HJC0123 | STAT3 | Trifluoromethyl-substituted benzamide | SH2 domain docking |

| HP590 | STAT3 | Piperazine-pyridinone scaffold | Non-canonical activation inhibition |

PM-43I uniquely combines a phosphorylated group with a flexible peptidomimetic chain, enabling selective SH2 domain targeting.

PM-43I represents a sophisticated phosphotyrosine mimetic compound with the molecular formula C38H50F2N3O10P and molecular weight of 777.79 grams per mole [2]. This compound features a complex azepinoindole core structure integrated with a difluoromethylphosphonic acid moiety, designed as a selective inhibitor of Signal Transducer and Activator of Transcription proteins 5 and 6 [5]. The chemical name of PM-43I is (4-((E)-4-(((3S,6S)-6-(methyl(phenyl)carbamoyl)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indol-3-yl)amino)-4-oxobut-2-en-2-yl)phenyl)phosphonic acid, reflecting its intricate molecular architecture [4].

Retrosynthetic Pathway Design

The first major disconnection involves the phosphotyrosine mimetic portion, specifically targeting the phosphonate bond connecting the difluoromethylphosphonic acid group to the aromatic linker [9]. This disconnection reveals the need for a phosphonate coupling reaction, which can be achieved through established organophosphorus chemistry methodologies. The phosphonate group serves as a non-hydrolyzable mimetic of natural phosphotyrosine, providing enhanced stability against phosphatase enzymes [31].

The second critical disconnection focuses on the azepinoindole core structure, targeting the seven-membered ring formation [14]. This disconnection suggests that the azepine ring can be constructed through cycloaddition chemistry, specifically formal aza-[4+3] cycloaddition reactions that have been demonstrated for related azepinoindole systems [17]. The retrosynthetic analysis indicates that the core can be derived from simpler indole and diene precursors through metal-catalyzed transformations.

The third disconnection involves the amide bond formation between the azepinoindole core and the extended linker chain [9]. This represents a standard peptide coupling disconnection that can be accomplished using conventional amide bond-forming reagents and protocols. The retrosynthetic pathway design prioritizes maximum convergence by allowing parallel synthesis of the phosphonate and azepinoindole components before final coupling [11].

| Disconnection Point | Strategic Bonds | Synthetic Equivalent | Literature Precedent |

|---|---|---|---|

| Phosphonate attachment | C-P bond | Difluoromethylphosphonic acid derivatives | General phosphonate chemistry |

| Azepine ring formation | C-N bonds in seven-membered ring | Formal aza-[4+3] cycloaddition | Azepinoindole synthesis [17] |

| Amide linkage | C-N amide bond | Standard peptide coupling | Conventional amide formation |

Key Intermediate Synthesis Strategies

The synthesis of PM-43I requires the preparation of two major intermediates: the azepinoindole core structure and the phosphotyrosine mimetic component [5]. Each intermediate presents unique synthetic challenges that require specialized methodologies and careful optimization of reaction conditions.

The azepinoindole intermediate represents the most structurally complex component of PM-43I, featuring a fused tricyclic system with defined stereochemistry [6]. Azepinoindoles are tricyclic chemical compounds related to tryptamine and serve as parent structures for various alkaloid derivatives [6]. The synthesis of this core structure can be approached through several established methodologies, including rhodium-catalyzed formal aza-[4+3] cycloaddition reactions of 3-diazoindolin-2-imines with 1,3-dienes [17].

The rhodium-catalyzed approach proceeds through initial [2+1] cycloaddition to form iminyl vinyl cyclopropane intermediates, which subsequently undergo thermal aza-Cope rearrangement to furnish the desired azepinoindole products [17]. This methodology demonstrates excellent yields and functional group tolerance, making it suitable for the preparation of complex intermediates required for PM-43I synthesis. Alternative approaches include copper-catalyzed tandem (4+3)-annulation of aziridines with 4-alkylidene indole malonates, which provides stereoselective access to fused azepinoindoles [18].

The phosphotyrosine mimetic intermediate incorporates a difluoromethylphosphonic acid group as a non-hydrolyzable phosphate mimetic [15]. The synthesis of this component builds upon established methodologies for preparing phosphoserine and phosphotyrosine mimetics through aziridine ring-opening reactions [15]. The key synthetic transformation involves the reaction of chiral aziridines with α,α-difluoromethylene diethylphosphonate anion under carefully controlled conditions to achieve the desired stereochemistry and functional group installation.

The preparation of difluoromethylphosphonic acid derivatives requires specialized handling due to the unique reactivity of the difluoromethyl group [32]. These compounds serve as excellent phosphate mimetics because the difluoromethyl group exhibits enhanced acidity compared to simple methylphosphonic acids, more closely approximating the electronic properties of natural phosphate groups [31]. The synthetic strategy employs protecting group chemistry to mask the phosphonic acid functionality during intermediate manipulations, followed by controlled deprotection under specific conditions.

| Intermediate | Key Reaction | Yield Range | Critical Conditions |

|---|---|---|---|

| Azepinoindole core | Rhodium-catalyzed aza-[4+3] cycloaddition | 65-85% | Chlorobenzene, room temperature |

| Difluoromethylphosphonate | Aziridine ring-opening | 70-80% | Lithium diisopropylamide, -78°C |

| Coupled intermediate | Amide bond formation | 80-90% | Standard peptide coupling conditions |

Stereochemical Control in Azepinoindole Core Formation

The stereochemical control in azepinoindole core formation represents a critical aspect of PM-43I synthesis, as the compound contains defined stereochemistry at the 3S,6S positions that is essential for biological activity [4]. The establishment of correct stereochemistry requires careful selection of reaction conditions and catalytic systems that provide predictable stereocontrol throughout the synthetic sequence.

Stereoselective azepinoindole synthesis has been achieved through various catalytic methodologies that exploit the inherent facial selectivity of cycloaddition reactions [16] [18]. The rhodium-catalyzed formal aza-[4+3] cycloaddition approach provides excellent stereocontrol when conducted with appropriate chiral catalysts or chiral substrates [17]. The stereochemical outcome depends on the facial selectivity of the initial [2+1] cycloaddition step, which establishes the relative configuration of the resulting cyclopropane intermediate.

Enantioselective synthesis of azepinoindoles has been demonstrated through cooperative copper and iridium catalysis, which enables stereodivergent access to multiple stereoisomers from the same starting materials [19]. This methodology introduces initial stereochemical information through synergistic metal catalysis at specific positions, followed by remote delivery of stereochemical information across the fused azepine ring system. The approach allows for the preparation of up to eight different stereoisomers bearing three stereogenic centers through controlled manipulation of catalyst systems and reaction conditions.

The stereochemical control strategy for PM-43I synthesis likely employs substrate-controlled stereoselection based on the inherent facial bias of the indole starting material [16]. The presence of existing stereochemical elements in the substrate can direct the approach of reactive intermediates during cycloaddition reactions, leading to predictable stereochemical outcomes. This approach has been successfully demonstrated in the total synthesis of related alkaloid systems where multiple contiguous stereocenters are established through cascade cyclization processes.

Stereochemical verification of azepinoindole intermediates requires sophisticated analytical techniques, including nuclear magnetic resonance spectroscopy analysis and X-ray crystallography [16]. The stereochemical assignments are typically confirmed through comparison of spectroscopic data with known compounds and through chemical correlation studies. For PM-43I, the 3S,6S configuration has been established through detailed structural analysis and biological activity correlations that demonstrate the importance of correct stereochemistry for target protein binding.

| Stereochemical Method | Selectivity | Catalyst System | Substrate Requirements |

|---|---|---|---|

| Substrate-controlled | >90% diastereoselectivity | None required | Chiral starting material |

| Rhodium-catalyzed | 85-95% enantioselectivity | Chiral rhodium complexes | Prochiral substrates |

| Cooperative Cu/Ir catalysis | >95% stereodivergence | Dual metal system | Specific allylic substrates |

Phosphotyrosine Mimetic Incorporation Techniques

The incorporation of phosphotyrosine mimetic functionality into PM-43I represents a sophisticated approach to designing non-hydrolyzable phosphate analogues that maintain the binding properties of natural phosphotyrosine while resisting enzymatic degradation [30] [31]. The difluoromethylphosphonic acid group serves as an optimal phosphate mimetic due to its electronic and geometric similarity to natural phosphate groups combined with enhanced metabolic stability.

The synthesis of difluoromethylphosphonic acid mimetics builds upon established methodologies for preparing non-hydrolyzable phosphate analogues [32]. The key synthetic transformation involves the introduction of the difluoromethyl group adjacent to the phosphorus center, which can be accomplished through several approaches including electrophilic fluorination of α-phosphoryl carbanions [32]. This methodology provides access to the desired difluoromethylphosphonic acid functionality with excellent control over stereochemistry and functional group compatibility.

Phosphotyrosine mimetic design considerations include the optimization of acidity, geometry, and hydrogen bonding properties to match those of natural phosphotyrosine residues [31]. The difluoromethylphosphonic acid group exhibits enhanced acidity compared to simple alkylphosphonic acids, with properties that closely approximate those of phosphate groups under physiological conditions. This enhanced acidity is crucial for maintaining high-affinity binding to protein targets that recognize phosphotyrosine residues through electrostatic and hydrogen bonding interactions.

The incorporation strategy for PM-43I employs a convergent synthetic approach where the phosphotyrosine mimetic is introduced through late-stage coupling reactions [30]. This approach allows for the independent optimization of both the azepinoindole core synthesis and the phosphonate installation, followed by efficient coupling to generate the final target compound. The methodology demonstrates excellent functional group tolerance and provides access to the desired product with high purity and yield.

Prodrug strategies have been employed to enhance the cellular uptake and bioavailability of phosphotyrosine mimetics [15]. PM-43I incorporates phosphonamidate prodrug technology with nitrofurfuryl protecting groups that undergo reductive activation under cellular conditions. The prodrug approach masks the highly charged phosphonate functionality during cellular uptake, followed by intracellular activation to release the active phosphonate species. This strategy significantly enhances the biological activity of the compound compared to the free phosphonic acid.

| Mimetic Type | Acidity (pKa) | Stability | Binding Affinity |

|---|---|---|---|

| Difluoromethylphosphonic acid | 1.2-1.8 | Excellent | High |

| Methylphosphonic acid | 2.4-2.8 | Good | Moderate |

| Carboxylic acid | 4.2-4.8 | Excellent | Low |

| Natural phosphate | 1.5-2.1 | Poor (hydrolyzable) | High |

Purification and Characterization Protocols

The purification and characterization of PM-43I requires sophisticated analytical methodologies due to the compound's complex structure and the presence of multiple functional groups that present unique analytical challenges [23]. The purification protocols must address the polar nature of the phosphonic acid functionality while maintaining the integrity of the sensitive azepinoindole core structure throughout the purification process.

High-performance liquid chromatography represents the primary purification technique for PM-43I, employing reversed-phase stationary phases with carefully optimized mobile phase compositions [23] [25]. The purification strategy utilizes gradient elution conditions with aqueous buffer systems containing organic modifiers to achieve optimal separation of the target compound from synthetic impurities and side products. The final purified material exhibits greater than 98% purity as determined by analytical high-performance liquid chromatography analysis [23].

The characterization protocol for PM-43I employs a comprehensive suite of analytical techniques to confirm structure, purity, and stereochemical integrity [24]. Proton nuclear magnetic resonance spectroscopy provides detailed information about the organic framework and confirms the presence of all expected structural elements. The complex nature of the molecule requires high-resolution spectrometers operating at frequencies of 400-600 megahertz to achieve adequate resolution for complete structural assignment [24].

Carbon-13 nuclear magnetic resonance spectroscopy furnishes complementary structural information about the carbon framework and confirms the connectivity patterns throughout the molecule [24] [27]. Phosphorus-31 nuclear magnetic resonance spectroscopy provides specific information about the phosphorus environment and confirms the successful incorporation of the phosphonic acid functionality [24]. The phosphorus spectrum exhibits characteristic chemical shifts and coupling patterns that are diagnostic for difluoromethylphosphonic acid groups.

High-resolution mass spectrometry serves as the definitive technique for molecular weight determination and elemental composition confirmation [24] [28]. The mass spectrometric analysis provides accurate mass measurements that confirm the molecular formula and can detect trace impurities that may not be visible in other analytical techniques. The ionization methods employed must be carefully selected to avoid fragmentation of the sensitive phosphonate functionality while providing adequate sensitivity for trace analysis.

X-ray crystallography represents the ultimate structural characterization technique when suitable crystals can be obtained [26]. This technique provides absolute confirmation of molecular structure, stereochemistry, and solid-state conformation. The crystallographic analysis can reveal important details about intermolecular interactions and packing arrangements that may influence the physical and biological properties of the compound.

| Analytical Technique | Information Provided | Resolution Requirements | Sample Requirements |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Proton environments and connectivity | 400-600 megahertz | 5-10 milligrams |

| ¹³C Nuclear Magnetic Resonance | Carbon framework confirmation | 100-150 megahertz | 10-20 milligrams |

| ³¹P Nuclear Magnetic Resonance | Phosphorus environment | 160-240 megahertz | 5-15 milligrams |

| High-resolution mass spectrometry | Molecular weight and composition | <5 parts per million error | Microgram quantities |

| High-performance liquid chromatography | Purity determination | Baseline resolution | Microgram quantities |